![molecular formula C9H7FINO2 B14025537 2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 is a compound of interest in various fields of chemistry and industry. This compound is characterized by the presence of an acetyl group, a fluorine atom, and a dihydro structure, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-fluoro-1,2-dihydro-3H-1 can be achieved through several methods. One common approach involves the reaction of a fluorinated precursor with an acetylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For example, the use of a Lewis acid catalyst such as aluminum chloride can promote the acetylation reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Acetyl-1-fluoro-1,2-dihydro-3H-1 may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Acetyl-1-fluoro-1,2-dihydro-3H-1 exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-1-fluoro-1,2-dihydro-3H-2: Similar structure but with different positional isomers.
2-Acetyl-1-chloro-1,2-dihydro-3H-1: Contains a chlorine atom instead of fluorine.
2-Acetyl-1-bromo-1,2-dihydro-3H-1: Contains a bromine atom instead of fluorine.
Uniqueness
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound particularly valuable in applications requiring high reactivity and selectivity.
Propriétés
Formule moléculaire |
C9H7FINO2 |
|---|---|
Poids moléculaire |
307.06 g/mol |
Nom IUPAC |
2-acetyl-1-fluoro-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C9H7FINO2/c1-6(13)12-9(14)7-4-2-3-5-8(7)11(12)10/h2-5H,1H3 |
Clé InChI |
ALVIYWVOOWCOQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=O)C2=CC=CC=C2I1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



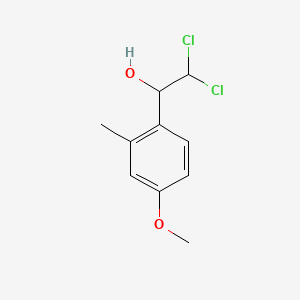
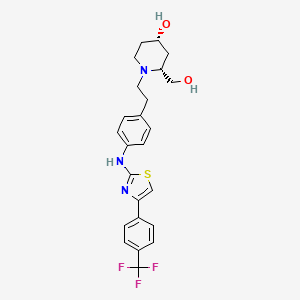

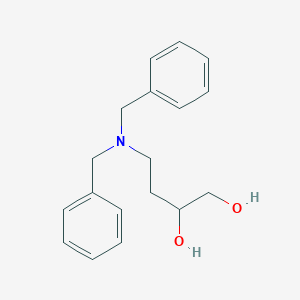

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
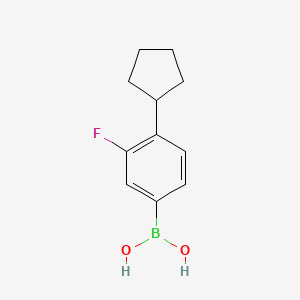
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
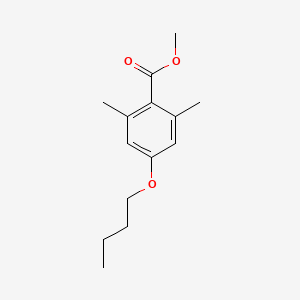
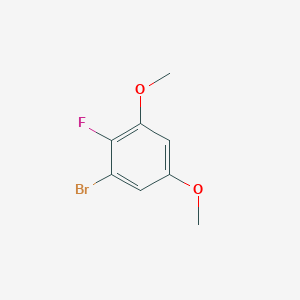
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)

